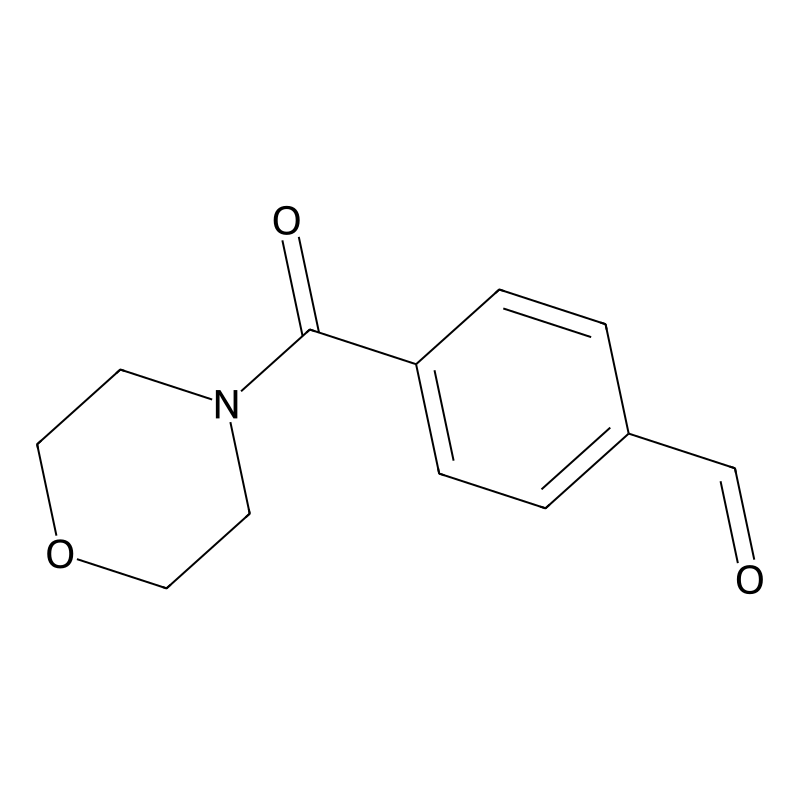4-(Morpholine-4-carbonyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Due to the presence of the aldehyde and carbonyl functional groups, 4-(Morpholine-4-carbonyl)benzaldehyde could serve as a building block in organic synthesis reactions. The aldehyde group can participate in condensation reactions to form new carbon-carbon bonds, while the carbonyl group can undergo various nucleophilic addition reactions .
Medicinal Chemistry
The morpholine ring is a common functional group found in many biologically active molecules. 4-(Morpholine-4-carbonyl)benzaldehyde could be investigated for potential medicinal properties, such as antimicrobial activity or enzyme inhibition. However, there is no documented research on this specific application at this time .
Material Science
Aromatic aldehydes containing morpholine moieties have been explored for their potential applications in liquid crystals and other functional materials . Further research is needed to determine if 4-(Morpholine-4-carbonyl)benzaldehyde possesses similar properties.
4-(Morpholine-4-carbonyl)benzaldehyde is an organic compound with the chemical formula and a molecular weight of 219.24 g/mol. It consists of a benzaldehyde moiety substituted with a morpholine-4-carbonyl group. This compound features a carbonyl functional group (aldehyde) attached to a benzene ring, along with a morpholine ring that enhances its solubility and potential biological activity. The presence of the morpholine group may also influence its reactivity and interaction with biological systems, making it of interest in medicinal chemistry.
- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.
- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
- Reduction: The carbonyl group can be reduced to an alcohol by reagents such as lithium aluminum hydride.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or serve as intermediates in further chemical transformations.
Research has indicated that compounds featuring morpholine and carbonyl functionalities often exhibit significant biological activities. For instance:
- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity: Compounds with similar structures have been studied for their potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition: Morpholine-containing compounds may act as enzyme inhibitors, impacting metabolic pathways in organisms.
The specific biological activities of 4-(Morpholine-4-carbonyl)benzaldehyde require further investigation to elucidate its potential therapeutic applications.
Several methods have been reported for synthesizing 4-(Morpholine-4-carbonyl)benzaldehyde:
- Direct Reaction: A common approach involves the reaction of morpholine with 4-carboxybenzaldehyde in the presence of coupling agents like HATU (1-Hydroxybenzotriazole) under solvent conditions such as N,N-dimethylformamide at controlled temperatures .
- Multicomponent Reactions: This compound can also be synthesized through multicomponent reactions involving aldehydes, amines, and other reactants, which streamline the process and enhance yield .
- Catalytic Methods: Utilizing various catalysts can improve reaction efficiency and selectivity during synthesis .
4-(Morpholine-4-carbonyl)benzaldehyde is primarily explored for:
- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
- Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic molecules.
- Material Science: Potential applications in developing polymers or coatings due to its reactive functional groups.
Interaction studies involving 4-(Morpholine-4-carbonyl)benzaldehyde focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help understand its mechanism of action and potential side effects when used in therapeutic contexts. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions.
Several compounds share structural similarities with 4-(Morpholine-4-carbonyl)benzaldehyde, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperidine-1-carbonyl)benzaldehyde | Piperidine instead of morpholine | May exhibit different biological activities due to the nitrogen atom's position. |
| 4-(Morpholino)benzaldehyde | Lacks carbonyl substitution | Primarily studied for its antimicrobial properties. |
| 2-(Morpholino)benzaldehyde | Different positional isomer | Potentially different reactivity patterns compared to the para-substituted variant. |
These compounds highlight the uniqueness of 4-(Morpholine-4-carbonyl)benzaldehyde due to its specific arrangement of functional groups, which may lead to distinct chemical behaviors and biological activities.








